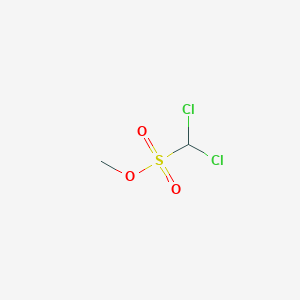

Methyl dichloromethanesulfonate

Description

Contextual Significance in Organic Synthesis and Mechanistic Studies

Methyl dichloromethanesulfonate belongs to the class of sulfonate esters, which are renowned as excellent leaving groups in nucleophilic substitution reactions. The presence of two electron-withdrawing chlorine atoms on the methyl group of the methanesulfonyl portion is anticipated to significantly enhance the electrophilicity of the sulfur atom and the leaving group ability of the dichloromethanesulfonate group. This heightened reactivity makes it a potentially powerful tool for synthetic chemists.

The primary significance of compounds like this compound lies in their ability to activate hydroxyl groups of alcohols for subsequent transformations. masterorganicchemistry.comyoutube.com By converting a poorly leaving hydroxyl group into a highly effective dichloromethanesulfonate leaving group, a wide array of nucleophiles can be introduced, facilitating the construction of complex molecular architectures. lookchem.com The general transformation is depicted below:

R-OH + ClSO₂CHCl₂ → R-OSO₂CHCl₂ + HCl

Mechanistic studies of sulfonate ester reactions are a cornerstone of physical organic chemistry. The hydrolysis of sulfonate esters, for instance, has been a subject of debate, with evidence supporting both stepwise and concerted mechanisms depending on the specific structure of the sulfonate and the reaction conditions. acs.org The introduction of the dichloromethyl group in this compound would offer a unique substrate for probing these mechanistic pathways. The strong inductive effect of the chlorine atoms would likely favor a more concerted (SN2-like) pathway by stabilizing the transition state.

Overview of Research Domains Pertaining to this compound

While direct and extensive research focusing solely on this compound is not widely documented, its potential applications can be inferred from the well-established chemistry of related sulfonyl chlorides and sulfonate esters. The research domains where this compound could prove valuable include:

Medicinal Chemistry: Sulfonamides, synthesized from sulfonyl chlorides, are a critical class of antibacterial drugs. researchgate.net Although this compound is an ester, its precursor, dichloromethanesulfonyl chloride, could be used to synthesize novel sulfonamides with potentially enhanced biological activity due to the presence of the dichloromethyl group.

Agrochemicals: Many pesticides and herbicides incorporate sulfonate and sulfonamide functionalities. The unique substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy or different modes of action.

Materials Science: Sulfonate esters are used in the synthesis of polymers and other advanced materials. The reactivity of this compound could be harnessed to introduce specific functionalities into polymer backbones or to act as a catalyst in polymerization processes.

Organic Synthesis Methodology: The development of new synthetic methods is a constant pursuit in organic chemistry. This compound could serve as a key reagent in novel transformations, such as the formation of carbon-carbon bonds or the introduction of the dichloromethyl group into organic molecules.

The reactivity of the parent compound, methanesulfonyl chloride (MsCl), is well-documented and provides a basis for understanding the potential of its chlorinated analogue. wikipedia.orgorgsyn.org

| Property | Methanesulfonyl Chloride (MsCl) | Dichloromethanesulfonyl chloride |

| Molecular Formula | CH₃ClO₂S | CHCl₃O₂S |

| Molar Mass | 114.55 g/mol | 183.45 g/mol |

| Appearance | Colorless liquid | Expected to be a liquid |

| Reactivity | Reacts with alcohols, amines, and water | Expected to be highly reactive towards nucleophiles |

Table 1: Comparative Properties of Methanesulfonyl Chloride and Dichloromethanesulfonyl chloride. Data for Dichloromethanesulfonyl chloride is based on expectations from its structure.

The synthesis of sulfonate esters is a fundamental transformation in organic chemistry. orgsyn.org A general method for the preparation of methanesulfonic acid active esters involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a base. google.com A similar approach would likely be employed for the synthesis of this compound from methanol (B129727) and dichloromethanesulfonyl chloride.

| Reactant 1 | Reactant 2 | Product |

| Alcohol (R-OH) | Methanesulfonyl chloride (CH₃SO₂Cl) | Alkyl Methanesulfonate (B1217627) (R-OSO₂CH₃) |

| Methanol (CH₃OH) | Dichloromethanesulfonyl chloride (Cl₂CHSO₂Cl) | This compound (CH₃OSO₂CHCl₂) |

Table 2: General Synthesis of Sulfonate Esters and the Specific Synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl dichloromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O3S/c1-7-8(5,6)2(3)4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSWGZSEEIBRKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10813623 | |

| Record name | Methyl dichloromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10813623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61839-45-0 | |

| Record name | Methyl dichloromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10813623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Methyl Dichloromethanesulfonate

Established Synthetic Pathways

Chlorination-Based Approaches for Halogenated Methanesulfonates

A primary route to halogenated methanesulfonates involves the chlorination of a suitable starting material. A plausible precursor for methyl dichloromethanesulfonate is methanesulfonyl chloride.

The synthesis of methanesulfonyl chloride is well-documented and can be achieved through various methods. One common industrial method involves the reaction of methane (B114726) with sulfuryl chloride in a radical reaction. wikipedia.org Another laboratory-scale preparation starts from methanesulfonic acid and thionyl chloride. wikipedia.orgorgsyn.org In a typical procedure, methanesulfonic acid is heated with thionyl chloride to produce methanesulfonyl chloride. orgsyn.org

| Starting Material | Reagent | Product | Yield | Reference |

| Methanesulfonic acid | Thionyl chloride | Methanesulfonyl chloride | 71-83% | orgsyn.org |

| Methane | Sulfuryl chloride | Methanesulfonyl chloride | - | wikipedia.org |

Once methanesulfonyl chloride is obtained, the next conceptual step is the dichlorination of the methyl group. While direct dichlorination of methanesulfonyl chloride is not explicitly detailed in the provided search results, analogous reactions suggest its feasibility. For instance, the chlorination of methyl formate (B1220265) to dichloromethyl methyl ether is achieved using phosphorus pentachloride. orgsyn.org This suggests that a strong chlorinating agent could potentially replace two hydrogen atoms on the methyl group of methanesulfonyl chloride with chlorine atoms to yield dichloromethanesulfonyl chloride.

The final step in this pathway would be the esterification of the synthesized dichloromethanesulfonyl chloride with methanol (B129727). The reaction of sulfonyl chlorides with alcohols to form sulfonate esters is a standard transformation. wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Oxidation of Sulfur(II) and Sulfur(IV) Intermediates to Sulfur(VI) Compounds

An alternative conceptual approach involves the oxidation of sulfur compounds in lower oxidation states. For example, methanesulfinyl chloride (CH₃SOCl), a sulfur(IV) compound, can be synthesized by the chlorination of methyl disulfide. orgsyn.org

The subsequent oxidation of a dichlorinated methanesulfinyl chloride intermediate could theoretically yield the desired dichloromethanesulfonyl chloride. However, the controlled dichlorination of methanesulfinyl chloride and its subsequent oxidation present significant synthetic challenges, including selectivity and over-oxidation.

A more direct, though potentially challenging, route could involve the chlorination of dimethyl disulfide in the presence of water, which is a known method for producing methanesulfonyl chloride. orgsyn.org Modifying this reaction to introduce dichlorination on the methyl group would require careful control of reaction conditions and potentially the use of specific catalysts, which is not described in the available literature.

Novel and Emerging Synthetic Strategies for this compound

As of the current literature survey, specific novel or emerging synthetic strategies dedicated solely to this compound are not prominently reported. However, advancements in C-H activation and chlorination catalysis could pave the way for more direct and efficient syntheses.

Future research could explore the direct, selective dichlorination of methyl methanesulfonate (B1217627). Methyl methanesulfonate is a commercially available and relatively inexpensive starting material. wikipedia.orgnih.govsolubilityofthings.comlibretexts.org The development of a catalytic system that can selectively activate and chlorinate the methyl C-H bonds in the presence of the sulfonate ester group would represent a significant advancement.

Another potential area of innovation lies in the use of microreactor technology. The precise control over reaction parameters such as temperature, pressure, and mixing offered by microreactors could enable the safe and efficient execution of highly exothermic or hazardous reactions, such as direct chlorination with potent reagents.

Comparative Analysis of Synthetic Efficiencies and Selectivity

A direct comparative analysis of the synthetic efficiencies and selectivity for producing this compound is challenging due to the lack of dedicated, published synthetic procedures. However, a theoretical comparison can be made based on the proposed pathways.

| Synthetic Step | Proposed Reagents | Potential Advantages | Potential Challenges |

| Synthesis of Methanesulfonyl Chloride | Methanesulfonic acid, Thionyl chloride | High yield, well-established procedure. orgsyn.org | Use of corrosive and hazardous reagents. |

| Dichlorination of Methanesulfonyl Chloride | Phosphorus pentachloride (by analogy) | Potentially effective for dichlorination. orgsyn.org | Lack of specific literature, potential for side reactions and over-chlorination. |

| Esterification of Dichloromethanesulfonyl Chloride | Methanol, Base | Standard and generally high-yielding reaction. wikipedia.org | The reactivity of the dichlorinated substrate is unknown. |

The chlorination-based approach starting from methanesulfonyl chloride appears to be the most plausible and logical route based on established organic chemistry principles. The initial synthesis of methanesulfonyl chloride is efficient. orgsyn.org The subsequent dichlorination and esterification steps, while not specifically documented for this compound, are analogous to well-known transformations.

Spectroscopic Characterization and Structural Elucidation of Methyl Dichloromethanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of methyl dichloromethanesulfonate would be expected to show distinct signals corresponding to the different proton environments in the molecule. Specifically, one would anticipate a singlet for the methyl (CH₃) protons and another singlet for the dichloromethyl (CHCl₂) proton. The chemical shifts of these signals would be influenced by the electronegativity of the adjacent atoms and functional groups. The integration of these signals would confirm the ratio of protons in each environment.

No experimental or predicted ¹H NMR data for this compound is currently available in surveyed scientific databases.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. For this compound, two distinct signals would be expected: one for the methyl carbon and one for the dichloromethyl carbon. The chemical shifts would be characteristic of carbons bonded to oxygen and chlorine atoms, respectively.

Specific ¹³C NMR chemical shift values for this compound have not been reported in the literature.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC-DEPT, HMBC)

Two-dimensional NMR techniques are instrumental in establishing connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling, although for this compound, with its expected singlet peaks, no cross-peaks would be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space proximity between the methyl protons and the dichloromethyl proton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

There are no published studies employing 2D NMR techniques for the structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to display characteristic absorption bands for the following functional groups:

C-H stretching and bending vibrations from the methyl and dichloromethyl groups.

S=O stretching vibrations from the sulfonate group.

S-O and C-O stretching vibrations.

C-Cl stretching vibrations from the dichloromethyl group.

A publicly available, experimentally determined IR spectrum for this compound could not be located.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying symmetric vibrations and non-polar bonds. The Raman spectrum of this compound would help in assigning the symmetric S=O and C-Cl stretches, as well as other skeletal vibrations.

No Raman spectral data for this compound has been found in the reviewed literature or databases.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable analytical tool for the molecular characterization of chemical compounds. It provides information on the molecular weight, elemental composition, and structural features through the analysis of ionized molecules and their fragments. For a compound like this compound, a variety of MS techniques are employed to gain a comprehensive understanding of its chemical identity and purity.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high precision. This accuracy allows for the differentiation of molecules that have the same nominal mass but differ in their atomic composition. For this compound (CH₃Cl₂O₃S), the theoretical exact mass, based on the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁶O, ³²S), can be calculated and compared to the mass measured by an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close match between the theoretical and experimentally determined mass provides strong evidence for the correct elemental composition. frontiersin.orgnih.gov

Table 1: HRMS Data for Elemental Composition of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | CH₃Cl₂O₃S |

| Theoretical Exact Mass (Monoisotopic) | 195.9129 u |

| Experimentally Determined Mass (HRMS) | Hypothetical: e.g., 195.9125 u |

| Mass Accuracy (ppm) | Hypothetical: e.g., -2.0 ppm |

| Ionization Mode | Electrospray Ionization (ESI), positive/negative mode |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds. nih.govresearchgate.net In this technique, the sample is vaporized and passed through a GC column, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer to be ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum serves as a molecular fingerprint. nist.gov For this compound, the GC retention time aids in its identification within a mixture, while the mass spectrum confirms its structure and is used to assess purity. semanticscholar.orgrroij.com

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | e.g., DB-624, HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Injection Temperature | 250 °C |

| Oven Temperature Program | Initial 50°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

When dealing with complex matrices or less volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.govresearchgate.net It separates compounds in a liquid phase prior to their introduction into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional dimension of selectivity and sensitivity. researchgate.net In a typical LC-MS/MS experiment, the precursor ion corresponding to the mass of this compound is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected. This method, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and allows for accurate quantification of the target compound at very low levels. nih.govresearchgate.net

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| LC Column | e.g., C18 reverse-phase (100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique that causes minimal fragmentation, making it suitable for analyzing large biomolecules, but it can also be applied to smaller molecules. nih.govnih.govyoutube.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, and the mass is determined by the time it takes for the ion to travel through the flight tube to the detector. youtube.com While not a primary method for a small molecule like this compound, it could be useful for characterizing its derivatives or reaction products in specific research contexts.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions. The process involves diffracting X-rays off the crystal's electron clouds and analyzing the resulting pattern to construct an electron density map, which reveals the exact position of each atom. researchgate.netrsc.org This provides an unambiguous elucidation of the molecule's solid-state conformation. As of now, publicly available crystallographic data for this compound is not readily found, but a hypothetical data table illustrates the expected findings from such a study.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Hypothetical values in Å and degrees |

| Bond Lengths (e.g., S=O, S-C, C-Cl) | Hypothetical values in Å |

| Bond Angles (e.g., O=S=O, Cl-C-Cl) | Hypothetical values in degrees |

Chromatographic Methods for Isolation and Research Purity Assessment

Chromatographic techniques are fundamental for both the isolation of this compound from synthesis reaction mixtures and for the critical assessment of its purity. nih.gov

Gas Chromatography (GC): Utilized with detectors like Flame Ionization Detectors (FID) or Thermal Conductivity Detectors (TCD), GC is a principal method for determining the purity of volatile compounds. The purity is quantified by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis and purification of less volatile samples or when working on a preparative scale. nih.govresearchgate.net By optimizing the stationary phase (e.g., normal-phase or reversed-phase columns) and the mobile phase composition, efficient separation from impurities can be achieved.

Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective means to monitor reaction progress and perform a preliminary purity check. A small amount of the sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent system, separating components based on their relative polarities.

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Helium |

| Acetonitrile |

| Formic acid |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely used, rapid, and cost-effective chromatographic technique for separating chemical mixtures. It is particularly useful for monitoring reaction progress, identifying compounds present in a mixture, and determining the purity of a substance. The separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a liquid mobile phase that moves up the plate via capillary action.

For a compound like this compound, a non-polar stationary phase like silica gel would likely be employed. The choice of the mobile phase is critical; a solvent system is selected based on its ability to separate the target compound from any impurities or starting materials. A common approach is to start with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), adjusting the ratio to achieve optimal separation. The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.

Research Findings: In a hypothetical TLC analysis of a synthesized batch of this compound, the objective would be to confirm the presence of the product and assess its purity against the starting materials and potential byproducts. A spot of the reaction mixture would be applied to a TLC plate, which is then developed in a chamber containing the chosen mobile phase. After development, the plate would be visualized, typically using a UV lamp, as compounds containing certain functional groups can absorb UV light and appear as dark spots. The Rf value of the product spot would be calculated and compared to a reference standard of pure this compound if available. A single, well-defined spot corresponding to the product's expected polarity would indicate a high degree of purity.

Table 1: Illustrative TLC Data for this compound Analysis

| Parameter | Value / Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |

| Analyte | Reaction Mixture Post-Synthesis |

| Visualization | UV Light (254 nm) |

| Rf (Hypothetical Product) | 0.45 |

| Rf (Hypothetical Impurity) | 0.20 |

| Observations | The main spot at Rf 0.45 is consistent with the expected polarity of the target compound. A minor spot at a lower Rf suggests a more polar impurity. |

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more advanced and powerful separation technique than TLC, offering higher resolution, better reproducibility, and precise quantification. It utilizes a column packed with a stationary phase and a liquid mobile phase that is pumped through the column under high pressure.

For this compound, a normal-phase HPLC setup could be employed, using a polar stationary phase (like silica or cyano-bonded silica) and a non-polar mobile phase. However, reversed-phase HPLC is more common, which uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of water with methanol (B129727) or acetonitrile. The components of the sample are separated based on their affinity for the stationary phase versus the mobile phase, with different compounds eluting from the column at different times. The time it takes for a specific analyte to pass through the column is known as its retention time (tR), which is a characteristic identifier for a compound under a specific set of conditions.

Research Findings: In a typical HPLC analysis to assess the purity of this compound, a sample would be dissolved in a suitable solvent and injected into the HPLC system. A gradient elution method, where the composition of the mobile phase is changed over time, might be used to ensure the separation of compounds with a wide range of polarities. The output is a chromatogram, which plots the detector response against time. The peak corresponding to this compound would be identified by its retention time, ideally by comparison with an injection of a pure standard. The area under this peak is proportional to the concentration of the compound, allowing for accurate quantification of purity.

Table 2: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value / Description |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (tR) (Hypothetical) | 8.7 minutes |

| Purity (Hypothetical) | 98.5% (based on peak area integration) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is a hybrid technique that combines aspects of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. A substance becomes a supercritical fluid above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. SFC is known for its fast, efficient, and "green" separations, as it often reduces the consumption of organic solvents.

This technique is well-suited for the analysis and purification of a variety of molecules. By adding a co-solvent, or "modifier" (such as methanol or ethanol), to the supercritical CO2, the polarity and solvating power of the mobile phase can be finely tuned to separate compounds. For some applications, additives like methanesulfonic acid can be used to improve peak shape and resolution.

Research Findings: The application of SFC for the analysis of this compound would offer advantages in terms of speed and reduced solvent waste. The compound would be dissolved and injected into the SFC system. The mobile phase would consist of supercritical CO2 and a polar organic modifier. The separation mechanism is similar to normal-phase chromatography, where retention is influenced by the interaction of the analyte with the stationary phase. The use of dichloromethane (B109758) as a modifier in SFC has been shown to improve solubility and purification throughput for certain compounds. The resulting chromatogram would provide a retention time for this compound, and the peak area could be used for quantification.

Table 3: Illustrative SFC Conditions for the Analysis of this compound

| Parameter | Value / Description |

| Instrument | Supercritical Fluid Chromatograph with UV Detector |

| Column | e.g., Amylose or Cellulose-based Chiral Stationary Phase (if chiral) or standard Silica |

| Mobile Phase | Supercritical CO2 with a Methanol gradient (5% to 40%) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Retention Time (tR) (Hypothetical) | 3.2 minutes |

| Observations | Rapid analysis time compared to HPLC, with significantly lower organic solvent consumption. |

Chemical Reactivity and Mechanistic Investigations of Methyl Dichloromethanesulfonate

Role as an Alkylating Reagent in Organic Transformations

Methyl dichloromethanesulfonate is anticipated to function as an alkylating agent, specifically a methylating agent, in various organic transformations. This reactivity stems from the electrophilic nature of the methyl group, which is attached to the electron-withdrawing dichloromethanesulfonate group. The two chlorine atoms and the sulfonyl group create a significant partial positive charge on the methyl carbon, making it susceptible to attack by nucleophiles.

The general mechanism for methylation involves a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:-) attacks the methyl group, leading to the displacement of the dichloromethanesulfonate anion as a leaving group.

Reaction Scheme: CH₃OSO₂CCl₂H + Nu:- → CH₃-Nu + ¯OSO₂CCl₂H

The efficacy of this compound as a methylating agent would be influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles would facilitate the reaction more readily. Aprotic polar solvents are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus preserving its reactivity.

The presence of the two chlorine atoms on the methanesulfonyl group is expected to enhance the methylating ability of the compound compared to methyl methanesulfonate (B1217627) (CH₃SO₃CH₃). The inductive electron-withdrawing effect of the chlorines makes the sulfonate group a better leaving group, thereby accelerating the SN2 reaction. This is a common strategy to increase the reactivity of alkylating agents. nih.gov

Nucleophilic Substitution Reactions Involving the Sulfonate Group of this compound

The dichloromethanesulfonate moiety in this compound is expected to be a good leaving group in nucleophilic substitution reactions. The stability of the resulting dichloromethanesulfonate anion is a key factor in its ability to depart. This stability is conferred by the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group and is further enhanced by the inductive effect of the two chlorine atoms.

Consequently, a wide range of nucleophiles can be expected to displace the dichloromethanesulfonate group. These reactions would typically proceed via an SN2 mechanism, especially with primary substrates like the methyl group in this compound. SN2 reactions are characterized by a single transition state and result in the inversion of stereochemistry if the reaction occurs at a chiral center. youtube.com

The general representation of this nucleophilic substitution is:

Nu:- + CH₃-OSO₂CCl₂H → Nu-CH₃ + ¯OSO₂CCl₂H

Where Nu:- can be a variety of nucleophiles such as halides (I⁻, Br⁻, Cl⁻), hydroxide (B78521) (OH⁻), alkoxides (RO⁻), cyanide (CN⁻), and amines (RNH₂). The rate of these reactions would be dependent on the nucleophilicity of the attacking species and the steric hindrance around the reaction center. Given that the methyl group is sterically unhindered, these reactions are generally expected to be efficient.

Degradation Pathways and Chemical Stability Under Various Conditions

The chemical stability of this compound is subject to its susceptibility to hydrolysis and thermal decomposition.

Hydrolysis:

Similar to other alkyl sulfonates, this compound is expected to undergo hydrolysis, a reaction with water, to yield methanol (B129727) and dichloromethanesulfonic acid. This reaction is essentially a nucleophilic substitution with water acting as the nucleophile. chemguide.co.uk

CH₃OSO₂CCl₂H + H₂O → CH₃OH + HOSO₂CCl₂H

The rate of hydrolysis is typically slow in neutral water but can be accelerated by acidic or basic conditions. chemguide.co.uk Under acidic conditions, the reaction is catalyzed by protonation of the sulfonate oxygen, making it a better leaving group. Under basic conditions, the more potent nucleophile, hydroxide ion (OH⁻), attacks the methyl group, leading to a faster rate of hydrolysis. Given the enhanced leaving group ability of the dichloromethanesulfonate anion, the hydrolysis of this compound is likely to be more rapid than that of methyl methanesulfonate under similar conditions.

Thermal Stability:

The thermal stability of this compound would be limited by the strength of its covalent bonds. The C-O and S-O bonds are the most likely points of cleavage upon heating. Thermal decomposition of similar chlorinated methanes has been studied, and it is known that the stability generally decreases with an increasing number of chlorine atoms. psu.edu For instance, the temperature for 99% destruction of methyl chloride (CH₃Cl) is significantly higher than that for chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄). psu.edu

While specific data for this compound is unavailable, it can be postulated that its thermal decomposition would likely proceed through radical or elimination pathways at elevated temperatures, generating smaller, volatile molecules. The presence of the sulfonate group might offer different decomposition pathways compared to simple chloromethanes. Studies on the thermal degradation of fatty acid methyl esters have shown that stability is influenced by chain length and saturation, with decomposition becoming significant at temperatures above 300°C. researchgate.net

Comparative Reactivity Studies with Other Halogenated Alkyl Sulfonates and Methylating Agents

The reactivity of this compound as a methylating agent can be benchmarked against other common methylating agents. The key to this comparison lies in the nature of the leaving group.

| Methylating Agent | Leaving Group | Relative Reactivity (Predicted) |

| Methyl Iodide (CH₃I) | I⁻ | High |

| Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) | CH₃SO₄⁻ | Very High |

| Methyl Triflate (CH₃OTf) | CF₃SO₃⁻ | Extremely High |

| Methyl Methanesulfonate (CH₃OMs) | CH₃SO₃⁻ | Moderate |

| This compound | Cl₂CHSO₃⁻ | High to Very High |

The reactivity of these agents generally follows the order of the leaving group's stability. Triflate (CF₃SO₃⁻) is an exceptionally good leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, making methyl triflate one of the most powerful methylating agents. wikipedia.org Similarly, the sulfate anion from dimethyl sulfate is a very stable leaving group. wikipedia.org

Compared to methyl methanesulfonate (mesylate), this compound is expected to be a more potent methylating agent. The two chlorine atoms on the methyl group of the sulfonate moiety significantly increase the electrophilicity of the methyl group being transferred and stabilize the resulting anion through their inductive effect. This would place its reactivity somewhere between that of methyl methanesulfonate and potentially approaching that of dimethyl sulfate, depending on the precise electronic influence of the dichloromethyl group.

Investigation of Reaction Intermediates and Transition States

The reactions of this compound, particularly its role as a methylating agent, are expected to proceed through well-defined transition states without the formation of stable reaction intermediates.

For the SN2 methylation reaction, the process is concerted, meaning bond-forming and bond-breaking occur simultaneously. The reaction proceeds through a single transition state where the nucleophile and the leaving group are both partially bonded to the methyl carbon. This transition state has a trigonal bipyramidal geometry. youtube.com

Transition State for SN2 Methylation:

[Nu---CH₃---OSO₂CCl₂H]‡

In this transition state, the Nu-C bond is forming while the C-O bond to the sulfonate is breaking. The three hydrogen atoms of the methyl group lie in a plane perpendicular to the Nu---C---O axis. The negative charge is distributed over the incoming nucleophile and the outgoing leaving group. The energy of this transition state determines the activation energy and thus the rate of the reaction.

The structure of the transition state can be inferred from the principles of physical organic chemistry. nih.govyoutube.com The presence of the electron-withdrawing dichloromethanesulfonate group would stabilize the developing negative charge on the leaving group in the transition state, thereby lowering the activation energy and increasing the reaction rate compared to a less substituted sulfonate.

No stable carbocation intermediate (CH₃⁺) is expected to form from this compound under typical nucleophilic substitution conditions, as primary carbocations are highly unstable. Therefore, SN1 pathways are considered highly unlikely.

Computational and Theoretical Chemistry Approaches Applied to Methyl Dichloromethanesulfonate

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, enabling the calculation of various molecular properties with a good balance of accuracy and computational cost. osti.gov For a compound like methyl dichloromethanesulfonate, DFT could be employed to investigate several key areas.

Calculation of Vibrational Frequencies and Spectra

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the infrared (IR) and Raman spectra. nih.govnih.govnih.gov These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the stretching and bending of chemical bonds within the molecule. researchgate.netsemanticscholar.org For instance, studies on related organosulfur compounds have successfully used DFT to assign vibrational modes. nih.govresearchgate.net However, no such computational studies have been published for this compound.

Derivation of Molecular Force Fields

Molecular force fields are the mathematical functions and parameter sets used to describe the potential energy of a system of atoms. rsc.orgacs.org They are fundamental to molecular mechanics and molecular dynamics simulations. Force fields can be derived from high-level quantum mechanical calculations, such as DFT. rsc.org The development of a specific force field for this compound would require extensive calculations of its potential energy surface, but such research is not currently available. There are ongoing efforts to develop transferable force fields for organosulfur and organohalogen compounds which could potentially be adapted in the future. nih.govrsc.orgulusofona.pt

Conformational Analysis and Energetic Profiles

Most molecules can exist in different spatial arrangements of their atoms, known as conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies to create an energetic profile. nih.gov This is crucial for understanding a molecule's reactivity and physical properties. While conformational analyses have been performed for other sulfonate esters, no specific conformational analysis or energetic profile for this compound has been reported in the literature. researchgate.net

Advanced Quantum Chemical Methods

Beyond DFT, more computationally intensive methods are available for achieving higher accuracy in electronic structure calculations.

Wavefunction-Based Correlation Methods for Electronic Structure

Wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a systematic way to account for electron correlation, which is crucial for accurate energy and property predictions. These methods are computationally demanding but offer a higher level of theory compared to standard DFT. While these methods are well-established in quantum chemistry, their application to this compound has not been documented.

Semi-Empirical and Ab Initio Approaches for Molecular Properties

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative to ab initio methods for large molecules. nih.gov Ab initio methods, on the other hand, are based on first principles without empirical parameterization. Both approaches are valuable tools in computational chemistry, but again, specific studies employing these methods on this compound are absent from the scientific literature.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations rely on solving Newton's equations of motion for a system of interacting particles, where the forces between particles and their potential energy are described by a molecular mechanics force field. nih.gov This approach allows for the investigation of dynamic processes and the calculation of various macroscopic properties from the atomic trajectories. nih.gov While direct MD simulation studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and applications can be inferred from simulations of analogous compounds, such as other methyl ester sulfonates.

A key area where MD simulations would be insightful is in understanding the behavior of this compound at interfaces, for instance, a water-chloroform interface. researchgate.net Such studies can reveal crucial information about the orientation and conformation of the molecule at the interface, as well as its partitioning behavior between the two phases. The simulation would typically involve constructing a simulation box containing this compound and the two solvent phases. The system's evolution would be tracked over nanoseconds, allowing for the analysis of properties like density profiles, interfacial tension, and the formation of intermolecular interactions.

For a hypothetical MD simulation of this compound at a water-chloroform interface, the following parameters and potential findings would be of interest:

| Parameter/Finding | Description | Potential Significance for this compound |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. For organic molecules, force fields like COMPASS, AMBER, or CHARMM are commonly used. | The choice of force field is critical for accurately representing the intramolecular and intermolecular interactions of this compound. |

| Density Profile | The distribution of the molecule and solvents along the axis perpendicular to the interface. | Would indicate the preferred location of this compound, either in the bulk phases or accumulated at the interface. |

| Interfacial Tension | A measure of the energy required to increase the surface area of the interface. | The presence of this compound would likely alter the interfacial tension, providing insights into its surfactant-like properties. |

| Radial Distribution Functions | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal specific interactions, such as hydrogen bonding between the sulfonate group and water, or interactions between the dichloromethyl group and chloroform (B151607). |

| Molecular Orientation | The average orientation of the this compound molecule with respect to the interface normal. | Would show how the molecule aligns itself at the interface, for example, with the polar sulfonate group towards the aqueous phase and the nonpolar part towards the organic phase. |

Theoretical Prediction of Reactivity and Elucidation of Reaction Mechanisms

A primary focus of such theoretical studies would be to identify the most likely sites for nucleophilic or radical attack and to calculate the energy barriers associated with different reaction pathways. For this compound, key reaction pathways to consider would include substitution reactions at the methyl or sulfonyl chloride moieties, and reactions involving the dichloromethyl group.

DFT calculations would be employed to determine the geometries of reactants, transition states, and products. The calculated energies of these species allow for the determination of reaction enthalpies and activation energies, which are crucial for predicting the feasibility and rate of a reaction. For instance, in the reaction of a similar compound, methyldichloroacetate, with the hydroxyl radical, DFT calculations showed that hydrogen abstraction from the α-carbon is the most favorable pathway, with a calculated energy barrier of 7.3 kcal/mol. nih.gov A similar approach for this compound would involve mapping out the potential energy surface for its reactions with various nucleophiles or radicals.

Key aspects that would be investigated for this compound include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and bond strengths, helping to identify the most reactive bonds in the molecule.

Calculation of Reaction Pathways and Transition States: By mapping the potential energy surface, the minimum energy path for a reaction can be identified, along with the structure and energy of the transition state. This is fundamental to understanding the reaction mechanism.

Prediction of Rate Constants: Using theories like Transition State Theory (TST) or Canonical Variational Transition State Theory (CVT), the calculated activation energies can be used to predict theoretical rate constants for elementary reaction steps. nih.gov

The following table outlines hypothetical reaction pathways for this compound and the insights that could be gained from theoretical calculations, drawing parallels from studies on similar molecules. researchgate.netnih.govnih.govosti.gov

Applications of Methyl Dichloromethanesulfonate in Advanced Organic Synthesis and Catalysis Research

Potential Utilization as a Key Alkylating Agent in Complex Synthetic Transformations

The primary anticipated role of methyl dichloromethanesulfonate in organic synthesis is as a methylating agent. Sulfonate esters are well-known alkylating agents due to the excellent leaving group ability of the sulfonate anion. In the case of this compound, the molecule could theoretically transfer a methyl group to a variety of nucleophiles, such as amines, phenols, thiols, and carbanions.

The reactivity of such an agent would be influenced by the steric and electronic environment of the nucleophile. For instance, the methylation of a hindered alcohol might proceed with lower efficiency than that of a primary amine. The dichloromethanesulfonyl leaving group's stability, enhanced by the inductive effect of the chlorine atoms, would facilitate these reactions.

Table 1: Potential Nucleophilic Alkylation Reactions with this compound

| Nucleophile Type | Substrate Example | Potential Product |

| Amine | Aniline | N-Methylaniline |

| Phenol | Phenol | Anisole |

| Thiol | Thiophenol | Thioanisole |

| Carbanion | Diethyl malonate anion | Diethyl methylmalonate |

It is important to note that while these reactions are plausible based on the principles of organic chemistry, specific yields, reaction conditions, and potential side reactions involving the dichloromethyl group would require empirical investigation.

Strategic Employment as a Synthetic Precursor for Novel Compounds

The dichloromethyl group in this compound presents an opportunity for its use as a synthetic precursor to novel compounds. This functional group can potentially undergo a variety of transformations. For example, nucleophilic substitution of one or both chlorine atoms could lead to the introduction of new functional groups.

Furthermore, under specific conditions, the dichloromethyl group might be converted into other functionalities, such as an aldehyde or a carboxylic acid, through hydrolysis or oxidation. This would transform the initial sulfonate into a bifunctional reagent, capable of participating in a wider range of synthetic transformations.

Table 2: Hypothetical Transformations of the Dichloromethyl Group

| Reagent/Condition | Potential Functional Group Transformation |

| Strong nucleophile (e.g., RO⁻) | Substitution of one or both chlorine atoms |

| Aqueous acid/base | Hydrolysis to an aldehyde or carboxylic acid derivative |

| Reducing agent | Reduction to a chloromethyl or methyl group |

The successful implementation of these transformations would be highly dependent on the chemoselectivity of the reactions, avoiding unwanted reactions at the sulfonate ester linkage.

Investigation of this compound in Catalysis Research

There is no direct evidence in the available literature of this compound being investigated as a catalyst itself. However, its properties suggest a potential, albeit speculative, role in certain catalytic processes. For instance, its ability to act as a source of a dichloromethylsulfonyl cation or a related reactive species could be explored in electrophilic catalysis.

More plausibly, this compound could be used to synthesize novel ligands for metal-based catalysts. The dichloromethylsulfonyl group could be incorporated into a larger molecular scaffold, and its electronic properties could be used to modulate the catalytic activity of a metal center.

Integration into Multi-step Synthesis Schemes

The successful integration of this compound into a multi-step synthesis would hinge on its chemoselective reactivity. In a complex molecule with multiple nucleophilic sites, a key challenge would be to direct the methylation or other reactions to the desired position.

Advanced Analytical Methodologies for Methyl Dichloromethanesulfonate

Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.com The primary goals are to increase volatility and thermal stability, reduce polarity, and enhance detector response. youtube.comsigmaaldrich.com For a compound like methyl dichloromethanesulfonate, derivatization might be applied to the parent compound or, more commonly, to its potential degradation products or related impurities that contain reactive functional groups.

Silylation is one of the most prevalent derivatization techniques, involving the replacement of an active hydrogen atom (found in alcohols, phenols, carboxylic acids, amines, and amides) with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org This process reduces the polarity and increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. youtube.comrestek.com

While this compound itself lacks active hydrogens for direct silylation, this technique is highly relevant for the analysis of its potential hydrolysis products or associated impurities in a sample matrix. For instance, hydrolysis could yield methanesulfonic acid and hydrochloric acid, and subsequent reactions in a complex mixture could form compounds with hydroxyl or carboxyl groups. Silylating these related analytes is crucial for their simultaneous analysis alongside the parent compound.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) to increase reactivity, especially for hindered functional groups. sigmaaldrich.comnih.gov The choice of reagent and reaction conditions depends on the specific functional group and the sample matrix. sigmaaldrich.com

Table 1: Common Silylating Reagents and Their Applications

| Reagent | Abbreviation | Target Functional Groups | Key Characteristics |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | Highly reactive; byproducts are volatile and do not interfere with chromatography. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | The most volatile TMS-amide; produces neutral and volatile byproducts. nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives. nih.gov |

| Trimethylchlorosilane | TMCS | Catalyst | Often added in small percentages (e.g., 1%) to silylating reagents to increase their reactivity. sigmaaldrich.comnih.gov |

Alkylation involves replacing an active hydrogen with an alkyl group, such as a methyl or ethyl group. greyhoundchrom.com This method is particularly effective for derivatizing acidic compounds like carboxylic acids and phenols, converting them into less polar and more volatile esters and ethers, respectively. libretexts.org Esterification is a common form of alkylation used to analyze organic acids. greyhoundchrom.comsigmaaldrich.com

For the analysis of sulfonate compounds, alkylation can be a key strategy. While this compound is already an ester of dichloromethanesulfonic acid, related acidic impurities or degradation products, such as methanesulfonic acid itself, would require derivatization. For instance, methods developed for other genotoxic methanesulfonates like methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS) often rely on derivatization to enhance detectability. nih.govnih.gov A common approach is esterification using reagents like boron trifluoride in methanol (B129727) (BF₃-Methanol), which converts carboxylic acids to their corresponding methyl esters. sigmaaldrich.com

The general reaction involves the condensation of a carboxyl group with an alcohol in the presence of a catalyst, eliminating water to form a stable ester suitable for GC analysis. sigmaaldrich.com

Table 2: Selected Alkylation Reagents for Derivatization

| Reagent | Target Analyte/Group | Purpose |

| Boron Trifluoride-Methanol (BF₃-Methanol) | Carboxylic Acids | Forms methyl esters, increasing volatility and improving peak shape in GC. greyhoundchrom.com |

| N,N-Dimethylformamide dimethyl acetal | Carboxylic Acids, Amines, Phenols | A versatile reagent that reacts rapidly to form methyl derivatives. libretexts.org |

| Pentafluorobenzyl Bromide (PFBBr) | Phenols, Carboxylic Acids | Introduces a pentafluorobenzyl group, which is highly sensitive to Electron Capture Detection (ECD), enabling trace-level analysis. gcms.cz |

| Sodium Iodide | Alkyl Methanesulfonates | Used in a derivatization sequence to convert MMS/EMS to more volatile iodoalkanes for headspace GC-MS analysis. nih.gov |

The need for higher sensitivity and selectivity in complex matrices has driven the development of specialized derivatization reagents. These reagents are designed to introduce specific chemical moieties into the analyte that enhance its detectability by a particular system, such as a mass spectrometer or a fluorescence detector. nih.gov

For sulfonate impurities like MMS and EMS, which are structurally related to this compound, specific reagents have been developed to overcome low volatility and poor detector response. One innovative approach utilizes sodium dibenzyldithiocarbamate (B1202937) as a derivatization agent for HPLC-UV analysis. nih.gov This reagent reacts with the methanesulfonates to form a derivative with a strong chromophore, significantly enhancing its UV absorbance and allowing for sensitive detection. nih.gov

Another strategy involves reagents that create derivatives with excellent physical properties, such as high crystallinity and stability. For example, triphenylmethanamine has been developed as a derivatization reagent for thermally labile halogenated compounds. nih.gov It reacts with the analyte to form a stable, crystalline derivative with a strong UV chromophore, facilitating accurate quantification by HPLC. nih.gov Such a strategy could be adapted for this compound, leveraging its reactive chloro-groups.

Implementation of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. They provide a multi-dimensional dataset that allows for the separation, identification, and quantification of individual components with high confidence.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique that provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. researchgate.net It is particularly well-suited for analyzing complex samples containing hundreds or thousands of compounds, such as environmental extracts or industrial chemical mixtures. researchgate.net

In a GC×GC system, the effluent from a primary column is continuously trapped, concentrated, and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation space, where chemically similar compounds often align in structured patterns, aiding in their identification. researchgate.net

When coupled with a time-of-flight mass spectrometer (TOFMS), the system offers further advantages. TOFMS provides high-speed data acquisition, which is essential to capture the very narrow peaks (typically <100 ms) generated in the second dimension of the GC×GC separation. It also delivers full-range mass spectra with high mass accuracy, enabling the confident identification of analytes even when they are not fully resolved chromatographically. researchgate.net For the analysis of this compound in a complex matrix, GC×GC-TOFMS would be the ideal tool to separate it from isomers, byproducts, and matrix components, while providing unambiguous mass spectral data for confirmation.

Table 3: Hypothetical GC×GC-TOFMS Data for this compound Analysis

| Compound | ¹D Retention Time (min) | ²D Retention Time (s) | Key m/z Ions (EI) | Potential Application |

| This compound | 15.2 | 2.8 | 178, 180, 182, 97, 63 | Quantification in an industrial process stream. |

| Dichloromethane (B109758) (solvent residue) | 3.5 | 1.2 | 84, 86, 49 | Monitoring residual solvents. |

| Methyl methanesulfonate (impurity) | 12.8 | 2.1 | 110, 95, 79 | Detection of related genotoxic impurities. nih.gov |

| Unidentified degradation product | 18.5 | 3.5 | 194, 159, 97 | Identification of unknown compounds using MS library data. |

The coupling of mass spectrometry and nuclear magnetic resonance spectroscopy represents a frontier in chemical analysis, providing unparalleled capability for the unambiguous structural elucidation of unknown compounds. While MS provides highly sensitive information on molecular weight and fragmentation patterns, NMR offers definitive insights into the molecular structure, including the connectivity of atoms and their chemical environment. nih.govnih.gov

In a typical workflow, a separation technique like HPLC or GC first isolates the analyte of interest. The analyte fraction can be collected and analyzed offline by NMR, or in more advanced setups, analyzed directly via an integrated LC-MS-NMR system.

For a compound like this compound, while its structure is known, this coupled technique would be invaluable for identifying and characterizing unknown impurities or degradation products formed during synthesis or storage.

Mass Spectrometry (MS) would provide the accurate molecular weight (e.g., via ESI or CI) and fragmentation data (via EI or CID) to propose a molecular formula and substructures.

NMR Spectroscopy (¹H, ¹³C, etc.) would then confirm the exact arrangement of atoms. For example, ¹H NMR would show the chemical shift and multiplicity of the methyl group, while ¹³C NMR would identify the carbon signals for the methyl and dichloromethyl groups. 2D NMR techniques like COSY and HMBC could establish the connectivity between the different parts of the molecule. nih.gov

This combination of orthogonal, information-rich techniques provides the highest level of confidence in structural assignment, which is critical in regulated environments such as pharmaceutical and environmental analysis.

Emerging Research Frontiers and Future Perspectives for Methyl Dichloromethanesulfonate

Development of Environmentally Benign Synthetic Routes

The synthesis of sulfonate esters traditionally involves sulfonyl chlorides, which are often prepared using harsh reagents like thionyl chloride or chlorine gas. organic-chemistry.orgorganic-chemistry.org Modern research focuses on developing greener alternatives. A promising eco-friendly approach for synthesizing sulfonyl chlorides—key precursors to sulfonate esters—involves the oxidative chlorination of S-alkylisothiourea salts using N-chlorosuccinimide (NCS) or bleach. organic-chemistry.orgorganic-chemistry.org These methods are advantageous as they utilize readily available, less hazardous reagents, proceed under mild conditions, and can be operationally simple and scalable. organic-chemistry.org Another green strategy employs sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols to sulfonyl chlorides in sustainable solvents like water or ethanol, allowing for a simple, filtration-based workup. rsc.org

Future research for a compound like Methyl dichloromethanesulfonate could explore:

Direct Esterification: Methods that bypass the sulfonyl chloride intermediate, potentially through oxidative esterification of dichloromethanethiol or related precursors.

Catalytic Approaches: The use of transition metal or organocatalysts to facilitate the dichloromethanesulfonylation of methanol (B129727) under milder conditions.

Flow Chemistry: Continuous flow processes could offer safer handling of potentially reactive intermediates and improve reaction efficiency and scalability.

Comparative Table of Synthetic Methodologies for Sulfonyl Chlorides

| Method | Oxidant/Chlorinating Agent | Key Advantages | Limitations |

|---|---|---|---|

| Traditional | Thionyl Chloride, Chlorine Gas | Well-established | Harsh conditions, toxic reagents |

| NCS Chlorosulfonation | N-chlorosuccinimide (NCS) | Mild conditions, odorless starting materials, recyclable byproduct | Requires preparation of S-alkylisothiourea salts |

| Bleach-Mediated Oxidation | Sodium Hypochlorite (Bleach) | Inexpensive, environmentally friendly | Substrate scope may be limited |

Exploration of Novel Reactivity Patterns and Applications

Sulfonate esters are well-established as excellent leaving groups in nucleophilic substitution reactions. chemicalbook.com Research into novel reactivity patterns for this class of compounds is an active area. For example, recent studies have demonstrated new modes of activating the S-O bond in aryl sulfonate esters using light, enabling efficient sulfonylation of vinylarenes. While this specific reactivity involves aryl sulfonates, it highlights the potential for uncovering new transformations beyond the classical role of sulfonates as leaving groups.

Hypothetical areas of exploration for this compound could include:

Radical Chemistry: Investigating the potential for homolytic cleavage of the C-S or S-O bonds to generate dichloromethylsulfonyl or methoxycarbonyl radicals for applications in addition and cross-coupling reactions.

Electrophilic Dichloromethanesulfonylation: Using the compound as a reagent to introduce the dichloromethanesulfonyl group (-SO₂CHCl₂) onto various nucleophiles, creating molecules with potentially unique electronic and biological properties.

Reaction with Organometallics: Studying its cross-coupling potential with organometallic reagents, which could be challenging due to the presence of the reactive dichloromethyl group.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry is an indispensable tool for understanding and predicting reaction mechanisms, especially for compounds that may be difficult to study experimentally. nih.gov Methods like Density Functional Theory (DFT) and molecular dynamics simulations allow researchers to model reaction pathways, calculate activation energies, and visualize transition states. nih.gov This provides deep insights into molecular structure, stability, and reactivity that can guide experimental design.

For a compound like this compound, computational modeling could predict:

Conformational Analysis: Determining the most stable three-dimensional structures and rotational barriers.

Reaction Mechanisms: Modeling its behavior with various nucleophiles to predict whether substitution, elimination, or other pathways are favored. This would involve calculating the energy profiles for different potential reactions.

Spectroscopic Properties: Predicting NMR, IR, and other spectral data to aid in its characterization if it were synthesized.

Bond Dissociation Energies: Calculating the energy required to break specific bonds, which would inform its potential use in radical chemistry.

Common Computational Methods in Mechanistic Chemistry

| Method | Information Provided | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition state geometries | Elucidating reaction pathways and predicting selectivity |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time | Studying conformational changes, solvent effects, and ligand binding |

Integration into Complex Chemical Systems and Materials Science Research

The sulfonyl group is known for its high dipole moment and thermal stability, making it a valuable component in materials science. Polymers containing sulfonyl groups, such as polyarylene ether sulfones, exhibit excellent thermal and chemical stability. The incorporation of sulfonate groups can also introduce hydrophilicity and ionic conductivity into polymer membranes.

Potential future research directions for integrating a moiety derived from this compound into materials could involve:

Polymer Functionalization: Developing polymers that incorporate the dichloromethanesulfonyl group. The two chlorine atoms could serve as handles for further chemical modification or cross-linking, or they could impart specific properties like flame retardancy or altered solubility.

Surface Modification: Using the compound or its derivatives to modify surfaces, potentially altering properties like wettability, adhesion, or biocompatibility.

Electrolyte Additives: Investigating its potential as an additive in battery electrolytes, where sulfonate esters have been explored to improve performance and safety, although the dichloromethyl group's stability would be a critical factor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.